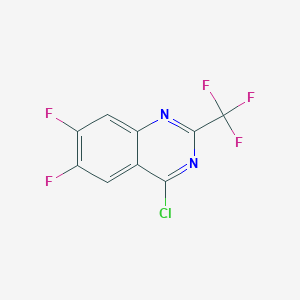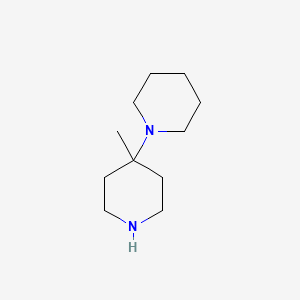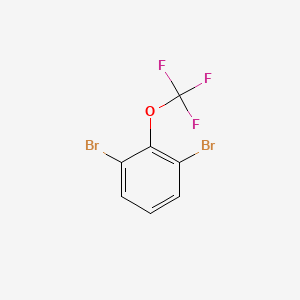
1,3-Dibromo-2-(trifluoromethoxy)benzene
Descripción general
Descripción
1,3-Dibromo-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3Br2F3O . It has a molecular weight of 319.9 . It is also known by other names such as 1,3-Dibrom-2-(trifluormethyl)benzol in German, 1,3-Dibromo-2-(trifluorométhyl)benzène in French, and Benzene, 1,3-dibromo-2-(trifluoromethyl)- in ACD/Index Name .
Synthesis Analysis
The synthesis of 1,3-Dibromo-2-(trifluoromethoxy)benzene involves the use of Methanol, 1,1,1-trifluoro-, silver (1+) salt (1:1), and 3,5-Dibromoaniline . Another method involves the preparation of (Trifluoromethoxy)benzene from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-2-(trifluoromethoxy)benzene consists of 7 carbon atoms, 3 hydrogen atoms, 2 bromine atoms, 3 fluorine atoms, and 1 oxygen atom . The average mass is 303.902 Da and the monoisotopic mass is 301.855347 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dibromo-2-(trifluoromethoxy)benzene include a predicted boiling point of 215.3±35.0 °C and a predicted density of 1.972±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Aryne Route Synthesis
1,3-Dibromo-2-(trifluoromethoxy)benzene demonstrates utility in the generation of aryne intermediates, which are crucial for synthesizing various fluorinated aromatic compounds. Schlosser & Castagnetti (2001) elucidated a method for generating aryne intermediates from 1,3-dibromo-2-(trifluoromethoxy)benzene, which upon reaction with furan, yield cycloadducts. These can further be manipulated to produce trifluoromethoxy-1-naphthols or brominated to afford vic-dibromo derivatives, pivotal in constructing diverse fluorinated aromatic structures (Schlosser & Castagnetti, 2001).
Versatile Intermediates for Organofluorine Compounds
The compound serves as a versatile precursor for various organofluorine compounds. The research by Castagnetti & Schlosser (2001) highlights the transformation of (trifluoromethoxy)benzene to ortho-substituted derivatives, with 1,3-dibromo-2-(trifluoromethoxy)benzene acting as a key intermediate. This compound's transformations demonstrate its role in creating a range of organofluorine compounds, marking its significance in medicinal chemistry and material science (Castagnetti & Schlosser, 2001).
Crystalline Structure and Packing
1,3-Dibromo-2-(trifluoromethoxy)benzene also exhibits unique crystalline and packing properties, important in the field of crystal engineering and material science. Manfroni et al. (2021) explored its derivatives and emphasized the nature of interactions like C–Br...π(arene) and Br...Br, crucial for understanding molecular packing and designing materials with desired properties (Manfroni et al., 2021).
Synthesis of Optically Active Polymers
The compound finds application in the synthesis of optically active polymers, an area of significant interest in materials science. Zhou & Kawakami (2005) demonstrated its utility in synthesizing optically pure and diisotactic poly(siloxane)s, highlighting its role in advancing polymer chemistry and contributing to the development of novel materials with specific optical properties (Zhou & Kawakami, 2005).
Safety And Hazards
The safety data sheet suggests that handling of 1,3-Dibromo-2-(trifluoromethoxy)benzene should involve thorough washing of face, hands, and any exposed skin after handling. Protective gloves, clothing, eye protection, and face protection should be worn. Breathing dust, fume, gas, mist, vapors, or spray should be avoided. It should only be used outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
1,3-dibromo-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYGODDLQKBEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



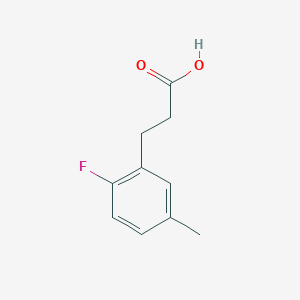
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390452.png)
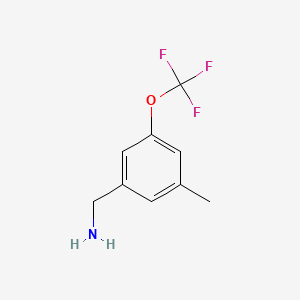
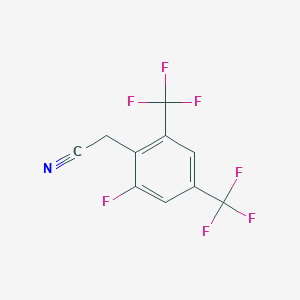
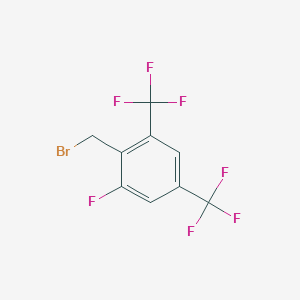
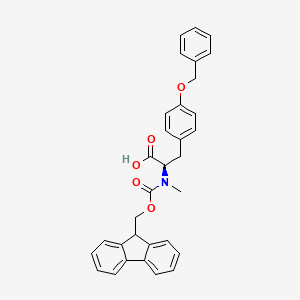
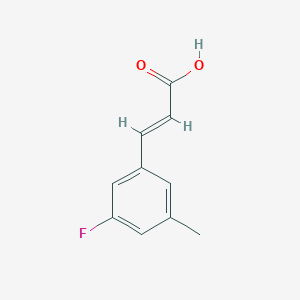
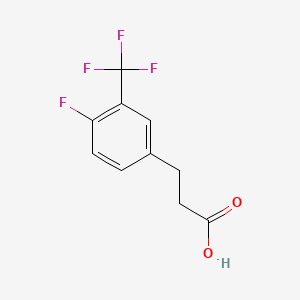
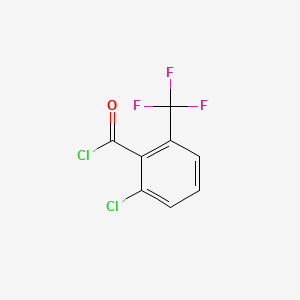
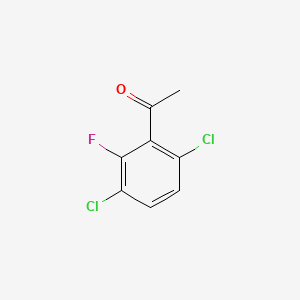
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390469.png)
![Furo[3,2-b]pyridin-7-amine](/img/structure/B1390470.png)
